Ethyl 3-benzamido-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-benzamido-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected . These could potentially include pathways related to cell growth and proliferation (in the case of anti-tumor activity), bacterial growth (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity).
Result of Action
The molecular and cellular effects of Ethyl 3-benzamido-1-benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with benzofuran compounds, these effects could potentially include inhibition of cell growth or proliferation, inhibition of bacterial growth, reduction of oxidative stress, and inhibition of viral replication .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or ions that could interact with the compound. The compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to higher temperatures.
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzamido-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenol derivatives and aldehydes.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzamido-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-benzamido-1-benzofuran-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure but similar biological activities.
Benzothiophene: A sulfur analog with comparable pharmacological properties.
Indole: Another heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness
Ethyl 3-benzamido-1-benzofuran-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzamido and ester groups enhances its potential as a drug candidate and its versatility in chemical synthesis .
Properties
IUPAC Name |
ethyl 3-benzamido-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-18(21)16-15(13-10-6-7-11-14(13)23-16)19-17(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOMHBWLWHPGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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